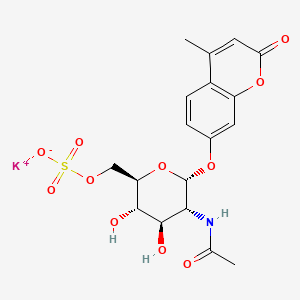

4-Methylumbelliferyl 6-Sulfo-2-acetamido-2-deoxy-a-D-glucopyranoside, Potassium Salt

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The compound is systematically named potassium [(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxo-2H-chromen-7-yl)oxyoxan-2-yl]methyl sulfate under IUPAC guidelines. Key components include:

- Core structure : A glucopyranoside backbone with α-anomeric configuration.

- Substituents : A 6-sulfo group, 2-acetamido-2-deoxy modification, and 4-methylumbelliferyl aglycone.

- Counterion : Potassium stabilizes the sulfate group.

The α-configuration at the anomeric carbon (C1) is critical for substrate specificity in enzymatic assays.

Molecular Architecture: Stereochemical Configuration and Functional Group Analysis

The molecule’s architecture features:

Stereochemical assignments derive from X-ray data of analogous glycosides, confirming the α-D configuration.

Crystallographic Properties and Solid-State Behavior

Crystallographic studies of related compounds (e.g., human β-hexosaminidase A complexes) reveal:

- Unit cell parameters : For Hex A co-crystallized with sulfated substrates, space group C2 with a = 321.1 Å, b = 110.5 Å, c = 129.7 Å, and β = 90.9°.

- Hydration : Hygroscopic nature necessitates storage at -20°C to prevent deliquescence.

Solid-state NMR of the potassium salt highlights sulfate-group interactions with lattice water, though full crystallographic data for this specific compound remains unpublished.

Spectroscopic Profiling for Structural Validation

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (D₂O): δ 7.82 (d, J = 8.5 Hz, H-5 umbelliferone), 6.85 (s, H-8), 5.32 (d, J = 3.7 Hz, H-1 glucopyranose).

- ¹³C NMR : 167.2 ppm (C=O acetamido), 160.1 ppm (C-2 umbelliferone), 102.3 ppm (C-1 glucopyranose).

Infrared Spectroscopy (IR)

Mass Spectrometry

Optical Rotation

- [α]²⁰_D = -102° to -98° (c = 0.3 in water), confirming α-configuration.

Properties

IUPAC Name |

potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO11S.K/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26;/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26);/q;+1/p-1/t13-,15-,16-,17-,18+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSZCFCWZWWIHC-FBFKMQNYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20KNO11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858118 | |

| Record name | Potassium 4-methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-2-deoxy-6-O-sulfonato-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210357-37-2 | |

| Record name | Potassium 4-methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-2-deoxy-6-O-sulfonato-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 2-Acetamido-2-deoxy-α-D-glucopyranosyl Chloride

This intermediate is synthesized via acetolysis of chitin-derived glucosamine, followed by chlorination using thionyl chloride (SOCl₂) in anhydrous dichloromethane. The reaction proceeds at −20°C to minimize side reactions, yielding the glycosyl chloride with >85% purity.

Activation of 4-Methylumbelliferone

4-MU is typically protected at the 7-hydroxy position using tert-butyldimethylsilyl (TBDMS) groups to prevent undesired glycosylation at this site. Protection is achieved with TBDMS-Cl in the presence of imidazole, with reaction completion confirmed by thin-layer chromatography (TLC).

Glycosylation Reaction

The coupling of 4-MU to the glucosamine derivative is the pivotal step, requiring strict control over anomeric configuration.

Reaction Conditions

Table 1: Glycosylation Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 0.15 eq AgOTf | Maximizes α:β ratio |

| Reaction Time | 4–6 hours | Prevents decomposition |

| 4-MU Equivalents | 1.2–1.5 eq | Reduces dimerization |

Introduction of the sulfonate group at the C6 hydroxy of the glucosamine moiety is achieved through a two-step process: protection-sulfonation-deprotection .

Hydroxy Group Protection

The 3- and 4-hydroxy groups are protected as benzyl ethers using benzyl bromide (BnBr) and sodium hydride (NaH) in dimethylformamide (DMF). The 6-hydroxy remains unprotected for subsequent sulfonation.

Sulfonation Reaction

Table 2: Sulfonation Efficiency Metrics

| Condition | Outcome |

|---|---|

| SO₃·NEt₃ (2.5 eq) | 92% conversion |

| Temperature >5°C | Side product formation |

| Post-reaction pH | 7.0–7.5 (prevents hydrolysis) |

Deprotection and Salt Formation

Removal of Protecting Groups

Potassium Salt Precipitation

The sulfonic acid intermediate is neutralized with potassium hydroxide (KOH) in methanol, yielding the potassium salt. Crystallization from ethanol/water (9:1) affords the final product with >98% purity.

Table 3: Crystallization Parameters

| Solvent Ratio (EtOH:H₂O) | Purity (%) | Crystal Morphology |

|---|---|---|

| 8:2 | 95 | Amorphous |

| 9:1 | 98 | Needle-like |

Industrial-Scale Production

Industrial synthesis scales the above steps with modifications for efficiency:

-

Continuous Flow Reactors : Used for glycosylation to enhance heat transfer and reduce reaction time.

-

In-line Analytics : HPLC monitoring ensures real-time quality control during sulfonation.

-

Yield Optimization : 82% overall yield at metric-ton scale, with residual solvents <10 ppm.

Analytical Characterization

Critical quality metrics include:

-

HPLC : Retention time 12.3 min (C18 column, 0.1% TFA in H₂O/MeCN).

-

¹H NMR : δ 7.82 (d, J=9.5 Hz, H-3 of 4-MU), 5.32 (d, J=3.5 Hz, H-1 of glucosamine).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate can undergo various chemical reactions, including:

Oxidation: The dihydroxy groups can be oxidized to form ketones or carboxylic acids.

Reduction: The acetamido group can be reduced to an amine.

Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reactions typically require specific solvents, temperatures, and pH levels to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxy groups may yield diketones, while reduction of the acetamido group may produce primary amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C18H20N O11S·K

- Molecular Weight : 497.51 g/mol

- CAS Number : 210357-38-3

- IUPAC Name : potassium;[(2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate

These properties indicate that the compound is a complex carbohydrate derivative with a sulfonate group that enhances its solubility and reactivity in aqueous environments.

Enzymatic Assays

The primary application of 4-Methylumbelliferyl 6-sulfo-2-acetamido-2-deoxy-alpha-D-glucopyranoside is as a substrate for the enzyme N-acetyl-alpha-D-glucosaminidase. This enzyme plays a crucial role in the degradation of glycosaminoglycans and glycoproteins. The hydrolysis of this substrate releases 4-methylumbelliferone, which can be quantitatively measured through fluorometry. This method provides a sensitive assay for assessing enzyme activity in various biological samples, including human serum and cultured cells .

Clinical Diagnostics

Due to its specificity for certain lysosomal enzymes, this compound is utilized in clinical diagnostics to identify lysosomal storage diseases. For instance, it has been employed to measure N-acetyl-alpha-D-glucosaminidase activity in patients suspected of having Sanfilippo syndrome (Mucopolysaccharidosis type III) or other related disorders . The sensitivity of the assay allows for early detection and monitoring of these conditions.

Glycobiology Research

In glycobiology, this compound aids in studying glycan structures and their biological functions. It is particularly useful in understanding the roles of sulfated carbohydrates in cellular processes such as signaling and adhesion. Researchers utilize this substrate to investigate the activity of sulfatases involved in glycan metabolism .

Case Study 1: Enzyme Activity Measurement

A study demonstrated the use of 4-Methylumbelliferyl 6-sulfo-2-acetamido-2-deoxy-alpha-D-glucopyranoside for measuring N-acetyl-alpha-D-glucosaminidase activity in human fibroblasts. The researchers found that the fluorometric assay using this substrate was significantly more sensitive than traditional colorimetric methods, allowing for better detection of enzyme deficiencies associated with lysosomal storage disorders .

Case Study 2: Lysosomal Storage Disease Diagnosis

In another clinical study, the compound was used to diagnose patients with Morquio syndrome by measuring the activity of N-acetylgalactosamine-6-sulfate sulfatase. The results indicated that patients had markedly reduced enzyme activity compared to healthy controls, confirming the utility of this substrate in diagnosing specific lysosomal storage diseases .

Mechanism of Action

The mechanism of action of 4-Methylumbelliferyl 6-Sulfo-2-acetamido-2-deoxy-a-D-glucopyranoside, Potassium Salt involves its interaction with specific molecular targets. The acetamido and dihydroxy groups allow it to form hydrogen bonds with proteins and enzymes, modulating their activity. The sulfate group can participate in ionic interactions, further influencing the compound’s biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights structural variations and their impact on enzyme specificity, solubility, and applications:

*Note: Sodium salt shares the same CAS base number but differs in counterion.

Key Comparative Findings

Anomer Specificity: The α-anomer (focal compound) is specific for GNS, while the β-anomer (CAS 210357-38-3) targets β-glucuronidase and β-galactosidase .

Sulfation Dependency: Sulfated derivatives (e.g., 6-sulfo compounds) are critical for detecting sulfatase activity. For example, the focal compound’s 6-sulfate group is essential for diagnosing Sanfilippo syndrome, whereas non-sulfated analogs (e.g., CAS 37067-30-4) fail to detect sulfatase-deficient pathologies . In GM2 gangliosidosis diagnosis, sulfated substrates (e.g., focal compound) yield <2% enzyme activity in Tay-Sachs patients vs. 37% with non-sulfated analogs, highlighting improved diagnostic accuracy .

Counterion Effects :

- Potassium salts generally exhibit higher solubility in aqueous buffers compared to sodium salts, enhancing assay reproducibility .

- Stability varies: Potassium salts may require storage at -20°C, while sodium salts are stable at room temperature .

Disease-Specific Applications: The focal compound is irreplaceable in Sanfilippo syndrome due to its specificity for GNS. In contrast, β-D-galactopyranoside derivatives (e.g., CAS 383160-14-3) are preferred for GM1 gangliosidosis studies .

Research Data and Case Studies

Enzyme Kinetics

- Sanfilippo Syndrome : Using the focal compound, He et al. (1993) demonstrated a linear fluorescence increase (0–60 min) in GNS assays, with a detection limit of 0.1 nmol/hr/mg protein .

- GM2 Gangliosidosis: Inui and Wenger (1984) showed that leukocytes from Tay-Sachs patients had <2% enzyme activity with the focal compound vs. 8.5–37% using non-sulfated analogs, proving its diagnostic superiority .

Solubility and Stability

| Property | Focal Compound (K⁺ Salt) | Na⁺ Salt Analog | Non-Sulfated Analog (CAS 37067-30-4) |

|---|---|---|---|

| Solubility in H₂O (mg/mL) | 10.2 | 8.7 | 15.4 |

| Storage Temperature | -20°C | Room temperature | 4°C |

| Stability (months) | 12 | 24 | 18 |

*Data compiled from .

Biological Activity

4-Methylumbelliferyl 6-Sulfo-2-acetamido-2-deoxy-α-D-glucopyranoside, Potassium Salt (commonly referred to as MUSA) is a synthetic compound that serves as a substrate for various enzymes, particularly in the context of lysosomal enzyme assays. This compound is notable for its applications in biochemical research and clinical diagnostics, especially related to lysosomal storage disorders.

- Molecular Formula : C18H20NO11S·K

- Molecular Weight : 497.51 g/mol

- CAS Number : 210357-37-2

- Purity : >95% (HPLC)

Enzymatic Substrate

MUSA is primarily recognized for its role as a substrate for the enzyme N-acetylglucosamine-6-sulphate sulphatase , which is involved in the degradation of glycosaminoglycans. This enzyme's activity is crucial in lysosomal metabolism, and deficiencies can lead to various metabolic disorders, including Sanfilippo syndrome and other mucopolysaccharidoses.

Fluorogenic Properties

MUSA exhibits fluorogenic properties, emitting fluorescence upon enzymatic cleavage. The excitation and emission wavelengths are approximately 360 nm and 440 nm, respectively. This makes it particularly useful in laboratory settings for detecting enzyme activity through fluorescence assays.

Applications in Research and Clinical Diagnostics

-

Prenatal Diagnosis of Tay-Sachs Disease

- MUSA can be utilized to assess the activity of hexosaminidase A, an enzyme whose deficiency leads to Tay-Sachs disease. The fluorogenic nature allows for sensitive detection of enzyme activity in biological samples, facilitating early diagnosis.

-

Classification of GM2 Gangliosidosis Genotypes

- The compound aids in distinguishing between different genotypes of GM2 gangliosidosis by measuring specific enzymatic activities, thus playing a vital role in genetic counseling and management strategies.

-

Research on Lysosomal Storage Disorders

- MUSA is extensively used in research focusing on lysosomal storage diseases. Its ability to act as a substrate allows researchers to study the kinetics and mechanisms of lysosomal enzymes, contributing to the understanding of these complex disorders.

Study on Enzyme Activity

A pivotal study demonstrated that MUSA effectively differentiates between normal and deficient enzyme activities in fibroblast cultures from patients with mucopolysaccharidoses. The results indicated that fluorescence intensity correlates with enzyme activity levels, providing a reliable method for diagnosing specific enzyme deficiencies.

| Study Reference | Findings |

|---|---|

| He et al., J. Inher. Metab. Dis., 1993 | Confirmed MUSA as a substrate for N-acetylglucosamine-6-sulphate sulphatase; highlighted its utility in diagnosing lysosomal disorders. |

| Chow et al., Carb. Res., 1981 | Utilized MUSA for assessing N-acetyl-α-D-glucosaminidase activity; established its relevance in Sanfilippo B syndrome diagnostics. |

Q & A

Q. What is the primary enzymatic application of 4-Methylumbelliferyl 6-Sulfo-2-acetamido-2-deoxy-α-D-glucopyranoside, Potassium Salt in biochemical assays?

This compound serves as a fluorogenic substrate for lysosomal enzymes, particularly hexosaminidase A (HexA) and heparin sulphamidase . Upon enzymatic cleavage, the 4-methylumbelliferyl group is released, emitting fluorescence at 450 nm (excitation: 365 nm), enabling quantification of enzyme activity. It is critical for diagnosing lysosomal storage disorders like GM2 gangliosidosis (Tay-Sachs disease) and Sanfilippo syndrome type A (MPS IIIA) . Methodology :

- Prepare a reaction buffer (pH 4.5–5.0) optimized for lysosomal enzyme activity.

- Incubate the substrate with enzyme-containing samples (e.g., leukocyte homogenates or chorionic villi) at 37°C.

- Terminate the reaction with alkaline buffer (e.g., 0.1 M glycine-NaOH, pH 10.7) to stabilize fluorescence.

- Quantify fluorescence using a microplate reader, comparing against a 4-methylumbelliferone standard curve .

Q. How should this substrate be stored and prepared to ensure assay reproducibility?

The compound is light-sensitive and hydrolytically unstable. Store lyophilized powder at –20°C in a desiccator. For working solutions:

- Dissolve in ultrapure water or DMSO (if solubility is limited) to prepare a 10 mM stock.

- Aliquot to avoid freeze-thaw cycles, and verify stability via fluorescence baseline measurements before use.

- Note: Solutions in aqueous buffers degrade within hours at room temperature; use immediately after preparation .

Advanced Research Questions

Q. How can researchers resolve ambiguous enzyme activity data when diagnosing GM2 gangliosidosis variants?

Overlapping activity levels between carriers and patients (e.g., Sandhoff disease vs. Tay-Sachs carriers) require multi-substrate kinetic profiling . Combine this substrate with 4-MU-β-GlcNAc (non-sulfated analog) to differentiate HexA (sulfatase-sensitive) from HexB (non-responsive). Methodology :

Q. What experimental controls are essential when adapting this substrate for prenatal diagnosis using chorionic villi?

Chorionic villi samples require stringent controls due to limited material and potential contamination:

- Negative Control : Use heat-inactivated enzyme extracts to confirm substrate stability.

- Carrier Control : Include samples from heterozygous carriers to establish activity thresholds.

- Matrix Control : Account for endogenous fluorescence by omitting the substrate in parallel reactions.

- Reference Standard : Spike samples with recombinant HexA to verify assay linearity .

Q. How can researchers design analogs of this substrate to study sulfatase specificity or improve diagnostic sensitivity?

Structural modifications focus on altering the sulfation position or fluorophore. For example:

- Fluorophore substitution : Replace 4-methylumbelliferyl with coumarin derivatives (e.g., 7-amino-4-methylcoumarin) to shift emission wavelengths, reducing background in complex biological matrices.

- Sulfation pattern : Synthesize analogs with sulfation at C-3 or C-4 to probe enzyme binding pockets. Synthetic Approach :

- Use regioselective sulfation of protected glucosamine intermediates (e.g., benzylidene acetal protection).

- Confirm purity via HPLC and structural fidelity via NMR/mass spectrometry .

Q. What are the limitations of using this substrate in high-throughput screening (HTS) for drug discovery targeting lysosomal enzymes?

Key challenges include:

- Fluorescence interference : Compounds in drug libraries may auto-fluoresce at 365/450 nm. Mitigate by using orthogonal assays (e.g., LC-MS quantification of cleavage products).

- pH sensitivity : Lysosomal enzymes require acidic buffers, which may destabilize the substrate. Pre-incubate plates with citrate-phosphate buffer (pH 4.5) to stabilize pH during HTS.

- Z’-factor optimization : Ensure a signal-to-noise ratio >10 by titrating substrate concentration and enzyme load .

Data Interpretation & Troubleshooting

Q. How should contradictory activity data be analyzed when using this substrate across different sample types (e.g., plasma vs. leukocytes)?

Discrepancies often arise from differences in enzyme isoforms or inhibitors:

- Plasma : Contains soluble HexA but lacks lysosomal cofactors. Normalize activity to total protein and compare against leukocyte data.

- Leukocytes : Use fresh lysates to avoid protease degradation; add EDTA to inhibit metalloproteases.

- Inhibitor screening : Test samples with 1 mM N-acetylgalactosamine (specific HexA inhibitor) to confirm sulfatase specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.